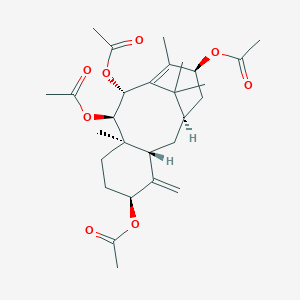

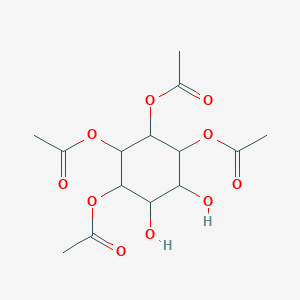

(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate

Übersicht

Beschreibung

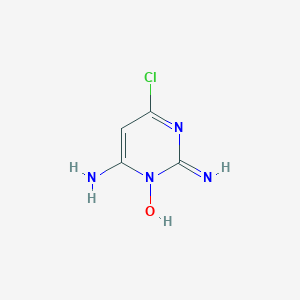

N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) is a chemical compound that belongs to the class of substituted amphetamines. It is an analog of 3,4-Methylenedioxyamphetamine (MDA), a well-known psychedelic and entactogenic drug. N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) is primarily used in forensic and research applications due to its psychoactive properties and its ability to inhibit the reuptake of neurotransmitters such as noradrenaline and serotonin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) typically involves the hydroxylation of 3,4-Methylenedioxyamphetamine. One common method includes the use of hydroxylamine hydrochloride as a reagent under acidic conditions to introduce the hydroxyl group to the amine .

Industrial Production Methods: the general approach involves large-scale synthesis using similar hydroxylation techniques, followed by purification processes to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Hydroxy-3,4-Methylendioxyamphetamin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxime oder Nitroso-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Hydroxylamingruppe in eine Amingruppe umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Hydroxylamingruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nukleophile wie Alkylhalogenide können unter basischen Bedingungen verwendet werden.

Hauptsächlich gebildete Produkte:

Oxidation: Bildung von Oximen oder Nitroso-Derivaten.

Reduktion: Umwandlung in primäre Amine.

Substitution: Bildung von substituierten Hydroxylaminen.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-3,4-Methylendioxyamphetamin (Hydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzstandard in der analytischen Chemie für Massenspektrometrie und Chromatographie verwendet.

Biologie: Studien zu seinen Auswirkungen auf Neurotransmittersysteme und potenzielle Neurotoxizität.

Medizin: Untersucht auf seine psychoaktiven Eigenschaften und potenzielle therapeutische Anwendungen bei der Behandlung bestimmter psychiatrischer Erkrankungen.

Industrie: In der forensischen Toxikologie zur Detektion und Analyse von psychoaktiven Substanzen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von N-Hydroxy-3,4-Methylendioxyamphetamin (Hydrochlorid) beinhaltet die Hemmung der Wiederaufnahme von Neurotransmittern. Es hemmt die Wiederaufnahme von Noradrenalin effektiver als Serotonin, was zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt führt. Dies führt zu einer verstärkten Neurotransmission und psychoaktiven Wirkungen. Die Verbindung zielt hauptsächlich auf die Noradrenalin- und Serotonintransporter .

Ähnliche Verbindungen:

3,4-Methylendioxyamphetamin (MDA): Eine eng verwandte Verbindung mit ähnlichen psychoaktiven Eigenschaften.

3,4-Methylendioxymethamphetamin (MDMA): Ein weiteres Analogon mit entaktogenen und stimulierenden Wirkungen.

N-Hydroxy-3,4-Methylendioxymethamphetamin: Ähnlich in der Struktur, aber mit unterschiedlichen pharmakologischen Eigenschaften

Einzigartigkeit: N-Hydroxy-3,4-Methylendioxyamphetamin (Hydrochlorid) ist aufgrund seiner spezifischen Hydroxylierung einzigartig, die sein pharmakologisches Profil im Vergleich zu seinen Analoga verändert. Es zeigt ein anderes Gleichgewicht der Hemmung der Neurotransmitter-Wiederaufnahme, was es zu einer wertvollen Verbindung für die Forschung zu den Mechanismen von psychoaktiven Substanzen macht .

Wirkmechanismus

The mechanism of action of N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) involves the inhibition of neurotransmitter reuptake. It inhibits the reuptake of noradrenaline more effectively than serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and psychoactive effects. The compound primarily targets the noradrenaline and serotonin transporters .

Vergleich Mit ähnlichen Verbindungen

3,4-Methylenedioxyamphetamine (MDA): A closely related compound with similar psychoactive properties.

3,4-Methylenedioxymethamphetamine (MDMA): Another analog with entactogenic and stimulant effects.

N-hydroxy-3,4-Methylenedioxymethamphetamine: Similar in structure but with different pharmacological properties

Uniqueness: N-hydroxy-3,4-Methylenedioxyamphetamine (hydrochloride) is unique due to its specific hydroxylation, which alters its pharmacological profile compared to its analogs. It exhibits a different balance of neurotransmitter reuptake inhibition, making it a valuable compound for research into the mechanisms of psychoactive substances .

Eigenschaften

IUPAC Name |

(2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLBHQSQMQLFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313357 | |

| Record name | 5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90366-30-6 | |

| Record name | NSC269405 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)

![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)